molecular formula C11H11N3O6 B555908 N-(2,4-Dinitrophenyl)-L-proline CAS No. 1655-55-6

N-(2,4-Dinitrophenyl)-L-proline

Cat. No. B555908
CAS RN: 1655-55-6
M. Wt: 281.22 g/mol
InChI Key: MVZXUWLTGGBNHL-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-L-proline, also known as DNP-Pro, is a synthetic compound with a wide range of uses in scientific research. It is a derivative of proline, an amino acid, and is widely used in the chemical and biological sciences as a reagent and a catalyst. DNP-Pro has been used in various fields of study, including biochemistry, pharmacology, and molecular biology. It is also used as a tracer in radiochemistry.

Scientific Research Applications

Preparation and Properties

  • Dinitrophenyl Peptides : Research by Loudfoot and Chan (1967) investigated the preparation and properties of dinitrophenyl dipeptides, including glycyl-l-proline derivatives. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these compounds (Loudfoot & Chan, 1967).

Immunogenicity Studies

  • Antigenicity of Dinitrophenyl Polyproline : Gurari et al. (1973) synthesized dinitrophenyl derivatives of poly-L-proline and explored their immunogenicity in various animals. They developed a method for sensitive detection of anti-polyprolyl antibodies (Gurari, Ungar-Waron, & Sela, 1973).

Chromatographic Applications

  • Chromatographic Enantioseparation : Wang et al. (2013) reported on the enantioseparation of N-(2,4-dinitrophenyl)-proline using a BSA chiral stationary phase, observing reversal of enantiomer elution order under varying conditions (Wang et al., 2013).
  • High-Performance Liquid Chromatography : Péter et al. (2003) utilized a quinine-derived chiral anion-exchanger for high-performance liquid chromatographic enantiomer separation of N-protected α-substituted proline analogues, achieving high resolution (Péter et al., 2003).

Biochemical Research

  • Study on Proline Analogues : Bach and Takagi (2013) reviewed the properties, metabolism, and applications of L-proline analogues, highlighting their significance in cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).

Enantioseparation and Detection Techniques

  • Ultrasensitive Detection of Amine Enantiomers : Jin et al. (2020) employed a derivative of N-(2,4-dinitrophenyl)-proline as a chiral derivatization reagent for enantioseparation and mass spectrometric detection of chiral amines (Jin et al., 2020).

Proline Analogue in Biological Systems

  • Effects on Trypanosoma cruzi : Magdaleno et al. (2009) explored the effects of a proline analogue on the biology of Trypanosoma cruzi, a parasite responsible for Chagas' disease, demonstrating its potential as a therapeutic drug (Magdaleno, Ahn, Paes, & Silber, 2009).

properties

IUPAC Name

(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXUWLTGGBNHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303696
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-proline

CAS RN

1655-55-6
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dinitrophenyl)-L-proline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dinitrophenyl)-L-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ZB Xu, ZR Guo - Chinese Chemical Letters, 2003 - hero.epa.gov
N-(2, 4-Dinitrophenyl)-4-amino-n-butyl aldehyde 3 was obtained with high yield oF 80% when N-(2, 4-dinitrophenyl)-L-proline 1 reacted with SOCl2 at room temperature. However, the …
Number of citations: 0 hero.epa.gov
RR Porter, F Sanger - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
Protease activity is shown by both sap and fibre of the green leaves of the plants examined. 2. This activity is less than one tenth of that shown by the leaves of pineapple. 3. The …
Number of citations: 511 www.ncbi.nlm.nih.gov
TV Olah, HM Olson, DG Glitz, BS Cooperman - Journal of Biological …, 1988 - Elsevier
In this first of two consecutive papers, the main objective of which is to present a new approach to the systematic localization of individual proteins located in the Escherichia coli …
Number of citations: 11 www.sciencedirect.com
K Sarma, N Bhati, N Borthakur, A Goswami - Tetrahedron, 2007 - Elsevier
Chiral epoxidation of styrene and its derivatives was carried out using series of chiral acids and urea hydrogen peroxide (UHP) or aqueous hydrogen peroxide (50%) in two phases …
Number of citations: 28 www.sciencedirect.com
K Sarma, A Goswami, BC Goswami - Tetrahedron: Asymmetry, 2009 - Elsevier
Epoxidation of alkenes by peracid, generated in situ from (2R,3S,4R,5S)-(−)-2,3:4,6-di-O-isopropylidiene-2-keto-l-gulonic acid monohydrate [(−)-DIKGA] and hydrogen peroxide by …
Number of citations: 24 www.sciencedirect.com
G Grogan - Annual Reports Section" B"(Organic Chemistry), 2008 - pubs.rsc.org
This report reviews significant developments in applications of biological catalysis in synthetic organic chemistry for the year 2007. The use of hydrolase enzymes continues to dominate …
Number of citations: 3 pubs.rsc.org
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com
EG Ankudey - 2008 - search.proquest.com
The epoxidation of electron rich olefins is generally carried out using preformed peroxyacids or metal catalysts in the presence of stoichiometric amounts of hydrogen peroxide or tert-…
Number of citations: 3 search.proquest.com

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